molecular formula C17H20N4O4S B2496881 4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile CAS No. 1330296-44-0

4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

Cat. No.: B2496881
CAS No.: 1330296-44-0
M. Wt: 376.43
InChI Key: XALVWOHLUHVEAQ-UHFFFAOYSA-N
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Description

4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Inhibitory Potential

The compound 2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-4-propyl-1,6-dihydropyrimidine-5-carbonitrile, closely related to the query compound, has been structurally characterized through X-ray diffraction analysis. This compound, along with similar derivatives, adopts an L-shaped conformation and forms specific cyclic motifs mediated by hydrogen bonds. Importantly, these compounds have been analyzed for their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme, which is a target in many drug discovery studies due to its role in cellular metabolism (Al-Wahaibi et al., 2021).

Synthesis and Structural Analysis of Pyridine Derivatives

A study on the synthesis of pyridine derivatives, including 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile, explored various reactions leading to the creation of isoquinoline and pyrido[2,3-d]pyrimidine derivatives. Structural features of these compounds were confirmed using X-ray and spectroscopic analysis, with their optical properties investigated through UV–vis absorption and fluorescence spectroscopy (Al-Issa, 2012).

Applications in Corrosion Inhibition

Pyrazolopyridine derivatives, such as 4-(2-chloro-6-fluorophenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile, have been synthesized and assessed for their effectiveness in inhibiting corrosion on mild steel in acidic environments. Various experimental techniques, including weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, were employed to evaluate the corrosion inhibition performance of these compounds (Dandia et al., 2013).

Synthesis and Characterization of Thieno[2,3-b]pyridines

A study reported the synthesis of various thieno[2,3-b]pyridine and pyridine derivatives incorporating a 5-bromobenzofuran-2-yl moiety. These compounds were elucidated based on their elemental analysis, spectral data, and, where possible, chemical transportation. The study provided detailed insights into the synthesis processes and the structural characterization of these compounds (Abdelriheem et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile' involves the reaction of 4-methylmorpholine with 2-nitrobenzaldehyde to form 4-(2-nitrophenyl)-4-methylmorpholine. This intermediate is then reacted with 2-cyano-3,4-dihydro-2H-pyran-6-thiol in the presence of a base to yield the final product.", "Starting Materials": [ "4-methylmorpholine", "2-nitrobenzaldehyde", "2-cyano-3,4-dihydro-2H-pyran-6-thiol", "base" ], "Reaction": [ "Step 1: React 4-methylmorpholine with 2-nitrobenzaldehyde in the presence of a suitable solvent and a catalyst to form 4-(2-nitrophenyl)-4-methylmorpholine.", "Step 2: Dissolve 4-(2-nitrophenyl)-4-methylmorpholine in a suitable solvent and add 2-cyano-3,4-dihydro-2H-pyran-6-thiol and a base to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time to yield the final product, 4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile." ] }

CAS No.

1330296-44-0

Molecular Formula

C17H20N4O4S

Molecular Weight

376.43

IUPAC Name

4-methylmorpholine;4-(2-nitrophenyl)-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C12H9N3O3S.C5H11NO/c13-6-9-8(5-11(16)14-12(9)19)7-3-1-2-4-10(7)15(17)18;1-6-2-4-7-5-3-6/h1-4,8,19H,5H2,(H,14,16);2-5H2,1H3

InChI Key

XALVWOHLUHVEAQ-UHFFFAOYSA-N

SMILES

CN1CCOCC1.C1C(C(=C(NC1=O)S)C#N)C2=CC=CC=C2[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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